5-chloro-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid
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Overview
Description
5-Chloro-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, characterized by its aromatic structure and chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which starts with the reaction of phenylhydrazine with a suitable ketone under acidic conditions. Subsequent chlorination and carboxylation steps are employed to introduce the chloro and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted indoles and phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological activity of 5-chloro-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid has been explored in various studies. It exhibits potential antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets and pathways suggests its use in the treatment of various diseases.
Industry: Industrially, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-chloro-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Indole-2-carboxylic acid derivatives: These compounds share the indole core structure but differ in their substituents.
Chlorinated phenyl derivatives: Compounds with similar chlorinated phenyl groups but different core structures.
Uniqueness: 5-Chloro-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid stands out due to its specific combination of chloro and carboxylic acid groups on the indole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-9-3-1-8(2-4-9)13-11-7-10(17)5-6-12(11)18-14(13)15(19)20/h1-7,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUBSWAVQQDLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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